molecular formula C11H9NO4 B1633243 8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1728-88-7

8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B1633243
CAS RN: 1728-88-7
M. Wt: 219.19 g/mol
InChI Key: ISFMQIFPKSHWRC-UHFFFAOYSA-N
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Description

“8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a member of coumarins . It is also known as 8-Methoxy-2H-chromene-3-carboxamide .


Molecular Structure Analysis

The molecular formula of “8-methoxy-2-oxo-2H-chromene-3-carboxamide” is C11H9NO4 . The InChI code is 1S/C11H8O5/c1-15-8-4-2-3-6-5-7 (10 (12)13)11 (14)16-9 (6)8/h2-5H,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “8-methoxy-2-oxo-2H-chromene-3-carboxamide” is 219.19 . It has a melting point of 214 - 216 .

Scientific Research Applications

1. Structural and Crystalline Properties

8-methoxy-2-oxo-2H-chromene-3-carboxamide is studied for its structural and crystalline properties. The compound has been synthesized and analyzed using methods like X-ray diffraction to determine its molecular conformation and crystalline structure, providing insights into its potential applications in various fields including material science (Li et al., 2010).

2. Synthesis and Optimization

This compound is an important intermediate in the synthesis of biologically active compounds. Research has focused on establishing rapid and optimized synthetic methods for this compound, which is crucial for its application in pharmaceutical and chemical industries (Zhu et al., 2014).

3. Application in Drug Development

The compound and its derivatives have been explored for their potential in drug development. They have been studied as agonists for specific receptors like GPR35, indicating their possible use in treating diseases and conditions related to these receptors (Funke et al., 2013).

4. Fluorescence and Photoluminescence Studies

Derivatives of 8-methoxy-2-oxo-2H-chromene-3-carboxamide have been synthesized and their fluorescence properties in solutions and solid states have been investigated. This research is significant for the development of new photoluminescent materials, potentially useful in optical and electronic applications (Shi et al., 2017).

5. Photoreactive Properties in Polymers

The compound has been used in the synthesis of aromatic polyamides with coumarin chromophores, demonstrating photoreactive properties. This application is relevant in the field of materials science, especially in developing new polymers with specific light-induced properties (Nechifor, 2009).

Safety And Hazards

The safety information for “8-methoxy-2-oxo-2H-chromene-3-carboxamide” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFMQIFPKSHWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938210
Record name 8-Methoxy-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-oxo-2H-chromene-3-carboxamide

CAS RN

1728-88-7
Record name 1728-88-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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